

# In-Depth Technical Guide: Methitural (CAS Number 467-43-6)

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## Compound of Interest

Compound Name: *Methitural*

Cat. No.: *B1227589*

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## Introduction

**Methitural**, with the CAS number 467-43-6, is a thiobarbiturate derivative that was introduced in the 1950s as an ultra-short-acting intravenous anesthetic.<sup>[1]</sup> Also known by its trademarks Neraval and Thiogenal, it was developed to offer a rapid onset and quick recovery for surgical procedures.<sup>[1]</sup> Despite demonstrating some advantages over the contemporary standard, thiopental, including a potentially lower cumulative effect and reduced liver toxicity, its clinical use declined, and it is no longer marketed.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of **Methitural**, focusing on its chemical properties, synthesis, pharmacology, mechanism of action, and metabolism for an audience engaged in pharmaceutical research and development.

## Chemical and Physical Properties

**Methitural** is chemically designated as 5-(1-methylbutyl)-5-(2-methylthioethyl)-2-thiobarbituric acid. Its structure is characterized by a thiobarbiturate core with two substituents at the 5-position: a 1-methylbutyl group and a 2-(methylthio)ethyl group.

Property	Value	Reference
CAS Number	467-43-6	
Molecular Formula	$C_{12}H_{20}N_2O_2S_2$	
Molecular Weight	288.43 g/mol	
Appearance	White crystalline solid	
Melting Point	Not available	
pKa	Not available	
Solubility	Soluble in alkaline solutions	

## Synthesis

The synthesis of **Methitural** is detailed in U.S. Patent 2,802,827. The process involves the condensation of a disubstituted malonic ester with thiourea in the presence of a base.

## Experimental Protocol: Synthesis of Methitural

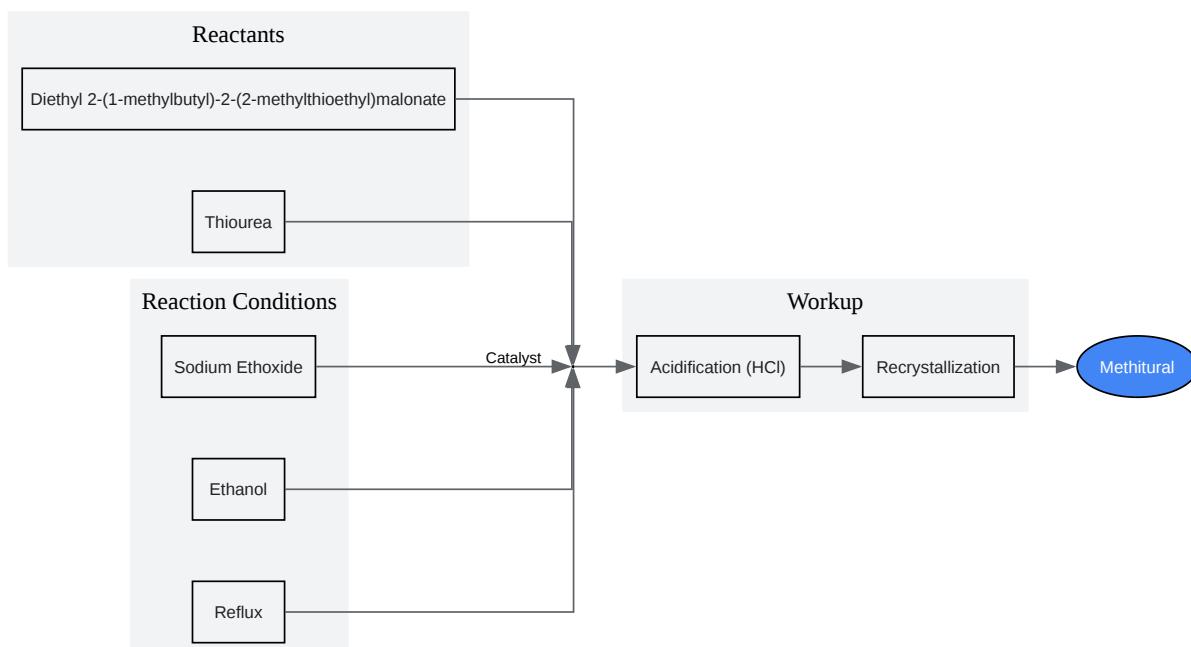
### Materials:

- Diethyl 2-(1-methylbutyl)-2-(2-methylthioethyl)malonate
- Thiourea
- Sodium ethoxide
- Absolute ethanol
- Hydrochloric acid

### Procedure:

- Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

- Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl 2-(1-methylbutyl)-2-(2-methylthioethyl)malonate and thiourea.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours to facilitate the condensation reaction.
- Acidification: After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude **Methitural**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 5-(1-methylbutyl)-5-(2-methylthioethyl)-2-thiobarbituric acid.

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Synthetic workflow for **Methitural**.

## Pharmacology and Mechanism of Action

**Methitural** is a central nervous system depressant with anesthetic properties. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter  $\gamma$ -aminobutyric acid (GABA) at the GABA-A receptor.

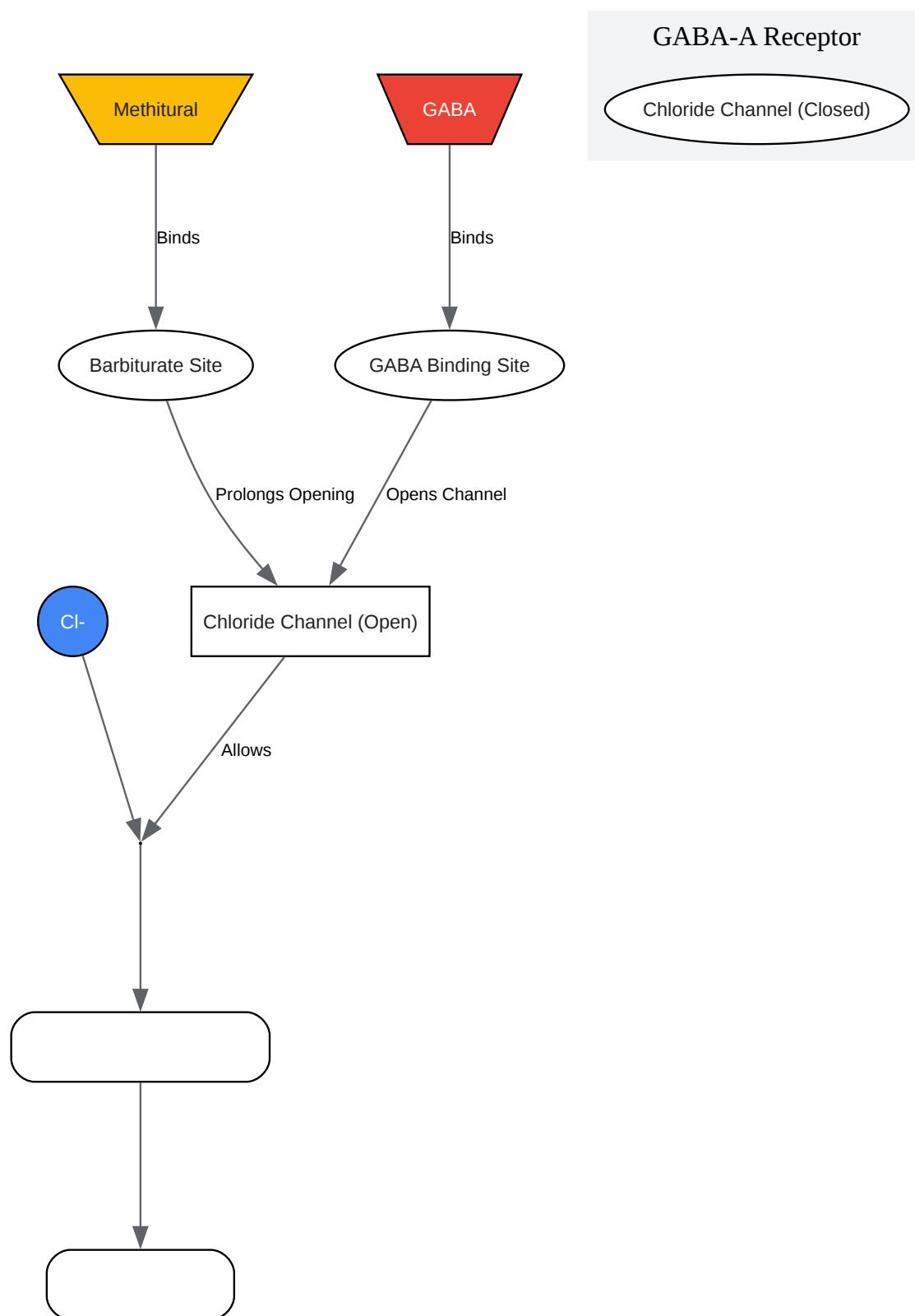
## Anesthetic Potency

Direct ED<sub>50</sub> values for **Methitural** are not readily available in recent literature. However, comparative studies from the era of its use indicate that **Methitural** possesses approximately two-thirds the anesthetic potency of thiopental.[\[1\]](#)

Agent	Relative Anesthetic Potency
Thiopental	1
Methitural	~0.67

## Mechanism of Action: GABA-A Receptor Modulation

Like other barbiturates, **Methitural** binds to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the duration of the chloride channel opening induced by GABA. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and resulting in neuronal inhibition and the observed anesthetic effects.

[Click to download full resolution via product page](#)**Methitural's modulation of the GABA-A receptor.**

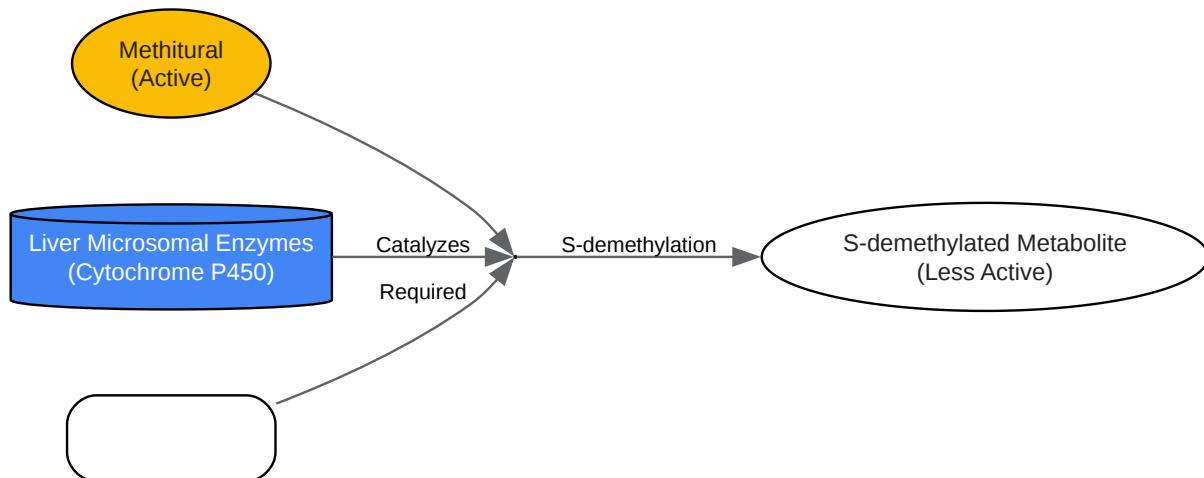
# Pharmacokinetics and Metabolism

## Pharmacokinetics

Detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance for **Methitural** in humans are not well-documented in contemporary literature. As an ultra-short-acting anesthetic, it is characterized by rapid onset and a short duration of action, which is primarily due to the rapid redistribution of the drug from the central nervous system to other tissues, particularly fat.

## Metabolism

The primary metabolic pathway for **Methitural** is S-demethylation. This reaction is catalyzed by microsomal enzymes in the liver and requires the presence of NADPH and oxygen. The S-methyl group of the 2-(methylthio)ethyl side chain is removed, leading to the formation of a less active metabolite.



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Metabolic pathway of **Methitural**.

## Analytical Methods

The determination of **Methitural** concentrations in biological matrices such as plasma would likely involve chromatographic techniques.

## Experimental Protocol: Hypothetical Plasma Analysis

Principle: A high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) or mass spectrometric (MS) detection would be suitable for the quantification of **Methitural** in plasma.

Procedure:

- Sample Preparation:
  - To a plasma sample, add an internal standard (e.g., a structurally similar thiobarbiturate not expected to be present).
  - Perform protein precipitation by adding a solvent like acetonitrile.
  - Centrifuge to pellet the precipitated proteins.
  - The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
- Chromatographic Separation:
  - Inject the prepared sample onto a C18 reverse-phase HPLC column.
  - Use a mobile phase gradient of acetonitrile and water (with a modifier like formic acid for MS detection) to achieve separation.
- Detection and Quantification:
  - Monitor the eluent using a UV detector at a wavelength where **Methitural** has significant absorbance or a mass spectrometer for higher sensitivity and selectivity.
  - Construct a calibration curve using standards of known concentrations to quantify the amount of **Methitural** in the sample.

## Toxicology

Specific LD<sub>50</sub> values for **Methitural** are not readily available in modern toxicological databases. As a barbiturate, its acute toxicity would be expected to manifest as profound central nervous

system and respiratory depression. Overdose would likely lead to coma, respiratory arrest, and cardiovascular collapse.

## Conclusion

**Methitural** represents an early effort in the development of ultra-short-acting intravenous anesthetics. While it showed some favorable properties compared to thiopental, its clinical use was ultimately limited. For contemporary researchers, **Methitural** serves as a case study in barbiturate pharmacology and metabolism. The information provided in this guide offers a foundational understanding of its chemical and biological characteristics, which can be valuable for comparative studies, the development of new anesthetic agents, and research into the mechanisms of drug action on the GABA-A receptor.

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## References

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- 2. Rise and decline of the barbiturate methitural for intravenous anesthesia: A systematic search and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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